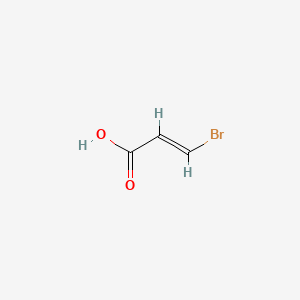

(E)-3-Bromoacrylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-bromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6213-89-4 | |

| Record name | (2E)-3-Bromo-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Bromoacrylic acid, a halogenated derivative of acrylic acid, serves as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules. Its chemical reactivity, dictated by the presence of a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, spectroscopic data, and general experimental protocols relevant to its synthesis and purification.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-Bromoprop-2-enoic acid | [2] |

| Synonyms | (E)-3-Bromo-2-propenoic acid, trans-3-Bromoacrylic acid | [2] |

| CAS Number | 6213-89-4 | [2] |

| Molecular Formula | C₃H₃BrO₂ | [2] |

| Molecular Weight | 150.96 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 117.5-118.5 °C | [3] |

| Boiling Point (Predicted) | 222.4 ± 13.0 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa (Predicted) | 3.73 ± 0.10 | [4] |

Molecular Structure

The structure of this compound features a three-carbon chain with a carboxylic acid group at one end and a bromine atom attached to the terminal carbon of the double bond. The "(E)" designation indicates that the bromine atom and the carboxylic acid group are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals for the vinylic protons and a broad singlet for the carboxylic acid proton. The two vinylic protons are diastereotopic and will appear as doublets due to coupling with each other. The proton on the carbon adjacent to the bromine atom will be further downfield than the proton on the carbon adjacent to the carbonyl group. The carboxylic acid proton typically appears as a broad singlet at a chemical shift greater than 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The two olefinic carbons will appear in the range of 110-140 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7]

-

C=C stretch: An absorption in the region of 1620-1680 cm⁻¹ is indicative of the carbon-carbon double bond.

-

C-Br stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrobromination of propiolic acid. This reaction proceeds via an anti-addition of HBr across the triple bond.

Materials:

-

Propiolic acid

-

Hydrobromic acid (HBr, typically 48% in water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a well-ventilated fume hood, dissolve propiolic acid in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove any unreacted HBr.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., a mixture of hexane and ethyl acetate, or water)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Allow the crystals to air dry or dry them in a vacuum oven.

Reactivity and Applications

The chemical reactivity of this compound is characterized by the interplay of its three functional groups. The carboxylic acid can undergo esterification and amidation reactions. The double bond can participate in addition reactions and polymerizations. The bromine atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. These properties make it a useful intermediate in the development of pharmaceuticals and other fine chemicals.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[10]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as oxidizing agents and strong bases.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further investigation into its reactivity and handling is recommended.

References

- 1. This compound | C3H3BrO2 | CID 638125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. (E-3-BROMOACRYLIC ACID manufacturers and suppliers in india [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. asdlib.org [asdlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | 6213-89-4 [sigmaaldrich.com]

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-Bromoacrylic acid, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Chemical Identity and Properties

This compound, a halogenated unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its chemical structure and key identifiers are outlined below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (2E)-3-Bromoprop-2-enoic acid |

| CAS Number | 6213-89-4[1] |

| Synonyms | trans-3-Bromoacrylic acid, (E)-3-Bromo-2-propenoic acid |

| Molecular Formula | C₃H₃BrO₂[1] |

| Molecular Weight | 150.96 g/mol [1] |

| InChI Key | POAWTYXNXPEWCO-OWOJBTEDSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Melting Point | 117.5-118.5 °C | ChemicalBook |

| Boiling Point | 222.4 ± 13.0 °C (Predicted) | ChemicalBook |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.73 ± 0.10 (Predicted) | Guidechem |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

Experimental Protocols

The following section details a stereoselective synthesis of (E)-α-bromoacrylates, a class of compounds to which this compound belongs. This protocol is adapted from a reported Horner-Wadsworth-Emmons reaction, which offers high stereoselectivity and yields.

2.1. Stereoselective Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a general method for the synthesis of (E)-α-bromoacrylates from aldehydes. For the specific synthesis of this compound, glyoxylic acid would be the appropriate aldehyde starting material.

Materials:

-

Appropriate Horner-Wadsworth-Emmons reagent (e.g., a phosphonate ester with a bromine at the α-position)

-

Glyoxylic acid

-

Potassium tert-butoxide (t-BuOK)

-

18-Crown-6

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, a solution of the bromo-substituted phosphonate reagent (1.3 mmol) in anhydrous THF (8 mL) is prepared in a round-bottom flask and cooled to -78 °C.

-

Base Addition: A 1.0 M solution of potassium tert-butoxide in THF (1.05 mL, 1.05 mmol) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -78 °C.

-

Aldehyde Addition: Glyoxylic acid (1.0 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

Extraction: The organic material is extracted with ethyl acetate. The combined organic extracts are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by silica gel flash column chromatography to afford the pure this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, derivatives of structurally related compounds have shown interesting pharmacological effects. For instance, derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been investigated as activators of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is considered a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

The activation of AMPK by these compounds leads to the inhibition of lipid accumulation by down-regulating the expression of sterol regulatory element-binding protein-1 (SREBP-1). This suggests a potential, yet to be confirmed, role for this compound or its derivatives in modulating the AMPK signaling pathway.

Diagram of the Postulated AMPK Signaling Pathway

Caption: Postulated activation of the AMPK signaling pathway.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its chemical properties, a detailed synthesis protocol, and potential biological relevance is intended to facilitate further investigation and application of this versatile chemical compound.

References

(E)-3-Bromoacrylic acid molecular weight and formula

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a valuable reagent and intermediate in organic synthesis and pharmaceutical research. It covers the molecule's fundamental properties, synthesis, safety information, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Molecular Data

This compound, systematically named (2E)-3-bromoprop-2-enoic acid, is an olefinic compound functionally related to acrylic acid.[1] Its key identifiers and properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₃BrO₂ | [1] |

| Molecular Weight | 150.96 g/mol | [1][2] |

| IUPAC Name | (E)-3-bromoprop-2-enoic acid | [1] |

| CAS Number | 6213-89-4 | [1][2] |

| Physical Form | Solid (Light Beige to Brown) | [2] |

| Melting Point | 117.5-118.5 °C | |

| Boiling Point | 222.4 ± 13.0 °C (Predicted) | |

| pKa | 3.73 ± 0.10 (Predicted) | |

| Purity (Typical) | 96% | [2] |

| Canonical SMILES | C(=C/Br)\C(=O)O | [1] |

| InChI Key | POAWTYXNXPEWCO-OWOJBTEDSA-N | [1][2] |

Synthesis and Experimental Protocols

This compound is typically synthesized through a two-step process starting from acrylic acid. The first step involves the bromination of the double bond to form an intermediate, 2,3-dibromopropanoic acid. The second step is a dehydrobromination reaction to eliminate HBr and re-form the double bond, yielding the target bromoacrylic acid.

Experimental Protocol: Synthesis via Bromination and Dehydrobromination

Step 1: Synthesis of 2,3-Dibromopropanoic Acid

This protocol is based on the established method of adding bromine across the double bond of acrylic acid.[3][4]

-

Materials: Acrylic acid, liquid bromine, dichloromethane (DCM) or other suitable inert solvent.

-

Procedure:

-

In a fume hood, dissolve acrylic acid in an equal volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be cooled in an ice bath.

-

Slowly add a stoichiometric equivalent of liquid bromine dropwise to the stirred solution. The disappearance of the bromine's brown color indicates its consumption. The reaction is mildly exothermic and the rate of addition should be controlled to maintain a low temperature.[4]

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

The solvent (DCM) is then removed under reduced pressure using a rotary evaporator. This typically yields crude 2,3-dibromopropanoic acid as a thick, colorless liquid or a solid.[4][5]

-

Step 2: Synthesis of this compound via Dehydrobromination

This step involves the base-promoted elimination of one equivalent of HBr from 2,3-dibromopropanoic acid. The stereochemistry of the resulting alkene can be influenced by reaction conditions.

-

Materials: Crude 2,3-dibromopropanoic acid, aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

-

Procedure:

-

Dissolve the crude 2,3-dibromopropanoic acid in water.

-

Slowly add a stoichiometric equivalent of a base solution while stirring and cooling the mixture. The reaction progress can be monitored by pH changes.

-

Boiling the aqueous solution of the dibromo acid has been reported to cause partial hydrolysis and elimination to form bromoacrylic acid.[4] Careful control of temperature and stoichiometry is crucial for maximizing the yield of the desired product.

-

After the reaction is complete, the solution is acidified with a strong acid (e.g., HCl) to precipitate the this compound product.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Applications in Drug Development and Research

This compound is a versatile building block in medicinal chemistry, primarily used as a pharmaceutical intermediate for constructing more complex bioactive molecules.[6] Its reactivity, stemming from the carboxylic acid, the carbon-carbon double bond, and the bromo-substituent, allows for a wide range of chemical transformations.

-

Synthesis of Heterocyclic Compounds: The molecule serves as a precursor for creating various heterocyclic structures, which are core components of many pharmaceutical agents.[7]

-

Intermediate for Bioactive Molecules: While not typically an active pharmaceutical ingredient (API) itself, it is a key starting material. For instance, acrylic acid derivatives are used in the synthesis of benzoxaboroles, a class of compounds investigated as potent inhibitors of carbapenemase enzymes, which confer antibiotic resistance to bacteria.[8]

-

Scaffold for Novel Therapeutics: The propionic acid scaffold is present in many drug classes. Aryl propionic acid derivatives, for example, are well-known for their anti-inflammatory and analgesic activities.[9] The functional handles on this compound allow chemists to introduce this motif and further elaborate the molecular structure to develop novel drug candidates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Primary Hazards: It is a skin and eye irritant.[1] GHS Hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator.[2] It is noted to be light-sensitive.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

References

- 1. This compound | C3H3BrO2 | CID 638125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6213-89-4 [sigmaaldrich.com]

- 3. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 2,3-Dibromopropionic acid | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. adpharmachem.com [adpharmachem.com]

- 7. nbinno.com [nbinno.com]

- 8. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of (E)-3-Bromoacrylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (E)-3-Bromoacrylic acid (C₃H₃BrO₂), a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Executive Summary

This compound is a haloalkene and a derivative of acrylic acid. Its chemical structure and functionality give rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a clear and accessible format, supported by detailed experimental methodologies.

Spectral Data Summary

The spectral data for this compound has been compiled from various sources and is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O |

| Data not available in search results | =CH-Br |

| Data not available in search results | =CH-COOH |

Note: Specific chemical shift and coupling constant values for this compound were not available in the performed searches. The table structure is provided for when such data becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1630-1600 | Medium | C=C stretch (Alkene) |

| ~1430-1395 | Medium | O-H bend (Carboxylic Acid) |

| ~1250-1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~980 | Strong | =C-H bend (trans) |

Note: The listed wavenumbers are typical ranges for the assigned functional groups and may vary slightly in the actual spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound, based on its molecular formula C₃H₃BrO₂, is provided in Table 4. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in isotopic peaks for bromine-containing fragments.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 150/152 | [M]⁺ |

| 133/135 | [M-OH]⁺ |

| 105/107 | [M-COOH]⁺ |

| 71 | [C₃H₃O]⁺ |

| 45 | [COOH]⁺ |

Note: These are predicted major fragments. The relative intensities are not provided.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a solid at room temperature, the IR spectrum is typically obtained using a solid sampling technique. One common method is the KBr pellet technique, where a small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid sample is pressed directly against a high-refractive-index crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS.

Data Acquisition: The mass spectrum is obtained by scanning a range of mass-to-charge (m/z) ratios. The resulting spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the structure of the molecule.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This document serves as a foundational guide to the spectral characteristics of this compound. For more detailed and specific data, it is recommended to consult dedicated spectral databases and perform experimental analysis.

An In-depth Technical Guide on the Solubility of (E)-3-Bromoacrylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (E)-3-Bromoacrylic acid in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a comprehensive experimental protocol for determining precise solubility parameters in a laboratory setting. This guide is intended to be a valuable resource for scientists and researchers engaged in drug development and other chemical synthesis applications where this compound is utilized.

Introduction to this compound

This compound, with the chemical formula C₃H₃BrO₂, is a halogenated derivative of acrylic acid.[1] Its structure, featuring a carboxylic acid group and a carbon-carbon double bond with a bromine substituent in the trans (E) configuration, makes it a versatile building block in organic synthesis. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents within peer-reviewed journals and chemical databases. However, some qualitative descriptions of its solubility have been reported. The following table summarizes the available qualitative information.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Protic Solvents | Methanol | CH₃OH | Slightly Soluble | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | Data not available | |

| Acetone | (CH₃)₂CO | Data not available | Data not available | |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available | |

| Ethyl Acetate | CH₃COOC₂H₅ | Data not available | Data not available | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Data not available |

| Chloroform | CHCl₃ | Data not available | Data not available | |

| Toluene | C₇H₈ | Data not available | Data not available | |

| Hexane | C₆H₁₄ | Data not available | Data not available |

Note: The qualitative solubility information is based on limited data from chemical supplier catalogues. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[2][3][4][5][6]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

This compound is an irritant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvents before commencing any experimental work.

Visualization of a Relevant Synthetic Workflow

While specific signaling pathways involving this compound are not extensively documented, a logical workflow for its synthesis is highly relevant for the target audience. A common method for the synthesis of (E)-3-haloacrylic acids is the hydrohalogenation of propiolic acid. The following diagram illustrates this general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the currently available solubility information for this compound in common organic solvents. While quantitative data is scarce, the provided qualitative information offers a preliminary understanding of its solubility profile. The detailed experimental protocol presented herein provides a robust framework for researchers to determine precise solubility data tailored to their specific laboratory conditions and needs. The illustrative synthetic workflow further contextualizes the practical application of this compound. For professionals in drug development and chemical research, a thorough understanding and experimental validation of solubility are paramount for successful project outcomes.

References

Synthesis and characterization of (E)-3-Bromoacrylic acid

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Bromoacrylic Acid

Executive Summary

This compound is a halogenated olefinic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialized chemical compounds.[1] Its stereochemistry and functional groups—a carboxylic acid and a vinyl bromide—make it a versatile reagent. This document provides a comprehensive technical overview of a primary synthetic route to this compound, detailed experimental protocols for its synthesis and purification, and a full characterization profile based on modern analytical techniques. All quantitative data is presented in structured tables for clarity, and a logical workflow of the process is provided as a visual diagram.

Physical and Chemical Properties

This compound is a solid at room temperature.[2][3] Key physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-bromoprop-2-enoic acid | [1] |

| Molecular Formula | C₃H₃BrO₂ | [1] |

| Molecular Weight | 150.96 g/mol | [1] |

| CAS Number | 6213-89-4 | [1][2][3] |

| Appearance | Light beige to brown solid | [3] |

| Melting Point | 117.5-118.5 °C | [3] |

| Purity (Typical) | 95-96% | [2] |

| pKa (Predicted) | 3.73 ± 0.10 | [4] |

| Storage Temperature | Refrigerator (-20°C recommended) | [2][3] |

Synthesis of this compound

A common and stereoselective method for the synthesis of this compound is the hydrobromination of propiolic acid. This reaction involves the anti-addition of hydrogen bromide (HBr) across the carbon-carbon triple bond, leading predominantly to the desired (E)-isomer.

Synthetic Workflow

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

Caption: Experimental workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes the hydrobromination of propiolic acid.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve propiolic acid (1.0 eq) in a suitable solvent such as aqueous acetic acid. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of HBr: Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Extract the aqueous phase with three 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude this compound is purified by recrystallization.

-

Solvent Selection: Dissolve the crude solid in a minimum amount of hot water or a mixed solvent system like ethanol/water.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to facilitate the formation of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold water and dry them under vacuum to obtain the pure this compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Analysis

Spectroscopic data provides structural confirmation of the target molecule. Key data points are summarized in the tables below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃ or DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~11.0 - 13.0 | Broad Singlet | - | -COOH |

| 7.75 | Doublet | ~14.0 | H-C=C-Br | |

| 6.60 | Doublet | ~14.0 | H-C-COOH | |

| ¹³C NMR | ~168 | Singlet | - | C=O |

| ~135 | Singlet | - | C H=CH-Br | |

| ~110 | Singlet | - | CH=C H-Br |

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid)[5] |

| 1610-1630 | Medium | C=C stretch (Alkene) |

| ~940 | Medium | =C-H bend (trans) |

| 650-750 | Medium-Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Relative Intensity | Assignment |

| 150/152 | Varies | [M]⁺ (Molecular Ion, showing characteristic Br isotope pattern) |

| 133/135 | Varies | [M-OH]⁺ |

| 105/107 | Varies | [M-COOH]⁺ |

| 71 | Varies | [M-Br]⁺ |

Experimental Protocols: Characterization

-

NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6] For the KBr method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

Mass Spectrometry: Analyze the sample using a GC-MS system or via direct infusion into an ESI-MS or EI-MS instrument to determine the mass-to-charge ratio of the molecular ion and its fragments.[1][7]

-

Melting Point Determination: Place a small amount of the dry, crystalline product into a capillary tube and determine the melting point range using a calibrated melting point apparatus. A sharp melting point close to the literature value (117.5-118.5 °C) indicates high purity.[3]

Safety and Handling

This compound is classified as an irritant and is corrosive.[1][2]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

This guide provides a foundational framework for the synthesis and analysis of this compound, intended for use by qualified professionals in a laboratory setting.

References

- 1. This compound | C3H3BrO2 | CID 638125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6213-89-4 [sigmaaldrich.com]

- 3. (E-3-BROMOACRYLIC ACID | 6213-89-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

(E)-3-Bromoacrylic Acid: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (E)-3-Bromoacrylic acid. The following sections detail the compound's properties, associated hazards, safe handling protocols, and emergency procedures, compiled to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₃H₃BrO₂.[1][2] It is classified as a halogenated fatty acid.[1] Due to limited direct experimental data for the (E)-isomer, properties of the closely related 2-Bromoacrylic acid are also provided for reference and comparative purposes. All quantitative data is summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | (E)-3-bromoprop-2-enoic acid | PubChem[1] |

| CAS Number | 6213-89-4 | PubChem[1] |

| Molecular Formula | C₃H₃BrO₂ | PubChem[1] |

| Molecular Weight | 150.96 g/mol | PubChem[1] |

| Canonical SMILES | C(=C/Br)\C(=O)O | PubChem[1] |

| InChI Key | POAWTYXNXPEWCO-OWOJBTEDSA-N | PubChem[1] |

Table 1: General Identifiers for this compound

| Property | This compound (Predicted/Experimental) | 2-Bromoacrylic Acid (Experimental) | Source |

| Melting Point | 117.5-118.5 °C | 62-65 °C | ChemicalBook[3], Sigma-Aldrich |

| Boiling Point | 222.4±13.0 °C (Predicted) | 224.5±23.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.899±0.06 g/cm³ (Predicted) | 1.5163 (Rough Estimate) | ChemicalBook[3] |

| pKa | 3.73±0.10 (Predicted) | 2.41±0.11 (Predicted) | Guidechem[2], ChemicalBook[4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Soluble in DMSO, Sparingly soluble in Methanol, Miscible with water | ChemicalBook[3][4] |

Table 2: Physical and Chemical Properties

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

| Hazard Class | Hazard Category | Classification | Source |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | PubChem[1] |

Table 3: GHS Hazard Classification for this compound

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases):

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

Analog Compound Hazard Information (2-Bromoacrylic Acid):

For a more comprehensive risk assessment, the hazard information for the related compound, 2-Bromoacrylic acid, is provided. It is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[5]

Toxicological Information

Experimental Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. This procedure is based on best practices for handling corrosive and irritant chemicals.

1. Pre-Handling Preparation:

- Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.

- Information Review: Review the Safety Data Sheet (SDS) and this technical guide.

- Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of solid this compound and its solutions should be performed within the fume hood.[8]

- Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.[8]

2. Personal Protective Equipment (PPE):

- Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[8]

- Hand Protection: Wear nitrile gloves (minimum 4mil thickness). For prolonged contact or handling larger quantities, double-gloving or using heavy-duty chemical-resistant gloves is recommended.[8]

- Body Protection: A lab coat, long pants, and closed-toe shoes are required. An additional chemical-resistant apron is advised when there is a risk of splashing.[8]

3. Handling Procedures:

- Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to prevent inhalation of dust particles.

- Solution Preparation: When dissolving, slowly add the acid to the solvent while stirring. If diluting with water, always add acid to water, never the other way around, to control any exothermic reactions.[8]

- General Hygiene: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Storage:

- Store in a tightly sealed, properly labeled container.

- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

- Store in a secondary containment tray to mitigate spills.

5. Waste Disposal:

- All waste containing this compound must be treated as hazardous waste.

- Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.

Representative Experimental Workflow: Synthesis of an this compound Derivative

The following is a representative, generalized workflow for a reaction involving this compound, based on common organic synthesis procedures. This is not a specific, validated protocol for a particular reaction but illustrates the necessary safety and handling steps.

References

- 1. This compound | C3H3BrO2 | CID 638125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (E-3-BROMOACRYLIC ACID | 6213-89-4 [chemicalbook.com]

- 4. 2-BROMOACRYLIC ACID CAS#: 10443-65-9 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. First multi-target QSAR model for predicting the cytotoxicity of acrylic acid-based dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehs.yale.edu [ehs.yale.edu]

Stereochemistry of 3-Bromoacrylic Acid and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of (E)-3-bromoacrylic acid and its isomers, (Z)-3-bromoacrylic acid and 2-bromoacrylic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds.

Introduction to Bromoacrylic Acid Isomers

Bromoacrylic acids are halogenated unsaturated carboxylic acids with the chemical formula C₃H₃BrO₂. The position of the bromine atom and the stereochemistry of the double bond give rise to three distinct isomers: this compound (trans-3-bromoacrylic acid), (Z)-3-bromoacrylic acid (cis-3-bromoacrylic acid), and 2-bromoacrylic acid. These isomers exhibit different physical and chemical properties, which are crucial for their application in organic synthesis and materials science.

The (E) and (Z) isomers are geometric isomers, also known as cis-trans isomers, arising from the restricted rotation around the carbon-carbon double bond. The 2-bromoacrylic acid isomer is a constitutional isomer of the other two, with the bromine atom attached to the second carbon atom.

Physicochemical Properties

The distinct structural differences between the isomers of bromoacrylic acid lead to variations in their physical and chemical properties. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: General Properties of Bromoacrylic Acid Isomers

| Property | This compound | (Z)-3-Bromoacrylic Acid | 2-Bromoacrylic Acid |

| IUPAC Name | (2E)-3-Bromoprop-2-enoic acid[1] | (2Z)-3-Bromoprop-2-enoic acid[2] | 2-Bromoprop-2-enoic acid |

| Synonyms | trans-3-Bromoacrylic acid | cis-3-Bromoacrylic acid | α-Bromoacrylic acid |

| CAS Number | 6213-89-4[1] | 1609-92-3[2] | 10443-65-9 |

| Molecular Formula | C₃H₃BrO₂[1] | C₃H₃BrO₂[2] | C₃H₃BrO₂ |

| Molecular Weight | 150.96 g/mol [1] | 150.96 g/mol [2] | 150.96 g/mol |

Table 2: Physical Properties of Bromoacrylic Acid Isomers

| Property | This compound | (Z)-3-Bromoacrylic Acid | 2-Bromoacrylic Acid |

| Melting Point (°C) | 117.5-118.5 | 57 | 62-65 |

| Boiling Point (°C) | 222.4 (Predicted) | 222.4 (Predicted)[3] | 224.5 (Predicted) |

| pKa | 3.73 (Predicted)[4] | - | 2.41 (Predicted) |

| Solubility | Slightly soluble in DMSO and Methanol | - | Soluble in DMSO, Sparingly soluble in Methanol, Miscible with water |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the bromoacrylic acid isomers. The following tables summarize key spectroscopic data.

Table 3: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

| Isomer | Solvent | H-2 | H-3 |

| This compound | - | - | - |

| (Z)-3-Bromoacrylic acid | - | - | - |

| 2-Bromoacrylic acid | CDCl₃ | 5.96 (d), 6.52 (d) | - |

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

| Isomer | Solvent | C-1 (COOH) | C-2 | C-3 |

| This compound | - | - | - | - |

| (Z)-3-Bromoacrylic acid | - | - | - | - |

| 2-Bromoacrylic acid | - | - | - | - |

Table 5: Key IR Absorption Bands (cm⁻¹)

| Isomer | C=O Stretch | C=C Stretch | C-Br Stretch | O-H Stretch |

| This compound | ~1700 | ~1620 | ~600-700 | ~2500-3300 (broad) |

| (Z)-3-Bromoacrylic acid | ~1700 | ~1620 | ~600-700 | ~2500-3300 (broad) |

| 2-Bromoacrylic acid | ~1710 | ~1630 | ~550-650 | ~2500-3300 (broad) |

Experimental Protocols

The synthesis of (E)- and (Z)-3-bromoacrylic acid typically involves the bromination of acrylic acid to form 2,3-dibromopropanoic acid, followed by dehydrobromination. The stereochemical outcome of the elimination reaction can be controlled by the choice of base and reaction conditions.

Synthesis of 2,3-Dibromopropanoic Acid

This protocol is adapted from a procedure for the synthesis of 2,3-dibromopropionyl chloride, where the initial step is the synthesis of 2,3-dibromopropanoic acid.

Materials:

-

Acrylic acid

-

Liquid bromine

-

Dichloromethane (optional, as solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, place acrylic acid. If desired, a solvent such as dichloromethane can be used.

-

Slowly add liquid bromine to the acrylic acid with constant stirring. The reaction is exothermic, and the temperature should be controlled, for instance, by using an ice bath.

-

Continue the addition of bromine until the color of the bromine persists, indicating the completion of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional period to ensure complete conversion.

-

The solvent (if used) can be removed under reduced pressure to yield crude 2,3-dibromopropanoic acid, which can be purified by recrystallization, for example from chloroform.

Synthesis of (Z)-3-Bromoacrylic Acid

This protocol is based on the microwave-assisted dehydrobromination of 2,3-dibromoalkanoic acids.

Materials:

-

2,3-Dibromopropanoic acid

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

In a microwave-transparent reaction vessel, dissolve 2,3-dibromopropanoic acid in DMF.

-

Add triethylamine to the solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves for a short period (typically 0.2-1.0 minutes), monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain (Z)-3-bromoacrylic acid. Further purification can be achieved by recrystallization.

Synthesis of this compound

The synthesis of the (E)-isomer can be achieved by dehydrobromination of 2,3-dibromopropanoic acid, often favoring the more stable trans product under thermodynamic control.

Materials:

-

2,3-Dibromopropanoic acid

-

A suitable base (e.g., sodium hydroxide or potassium carbonate)

-

Water or an alcohol/water mixture as solvent

Procedure:

-

Dissolve 2,3-dibromopropanoic acid in an aqueous or alcoholic solution of the base.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water and dry. Recrystallization from a suitable solvent can be performed for further purification.

Mandatory Visualizations

Synthetic Pathway of 3-Bromoacrylic Acid Isomers

The following diagram illustrates the synthetic route from acrylic acid to the (E) and (Z) isomers of 3-bromoacrylic acid via the intermediate 2,3-dibromopropanoic acid.

Experimental Workflow for the Synthesis of 2,3-Dibromopropanoic Acid

This diagram outlines the key steps in the laboratory synthesis of 2,3-dibromopropanoic acid from acrylic acid.

Logical Relationship of Bromoacrylic Acid Isomers

This diagram shows the isomeric relationships between this compound, (Z)-3-bromoacrylic acid, and 2-bromoacrylic acid.

References

A Theoretical Investigation into the Conformational Stability of (E)-3-Bromoacrylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the conformational stability of (E)-3-bromoacrylic acid. Utilizing Density Functional Theory (DFT) calculations, this document explores the molecule's potential energy surface, identifies its stable conformers, and quantifies the energy barriers associated with internal rotations. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and development.

Introduction

This compound is a substituted acrylic acid derivative with potential applications in organic synthesis and as a building block for pharmaceutical compounds. The conformational flexibility of the carboxylic acid group in relation to the carbon-carbon double bond plays a significant role in determining its chemical and biological properties. Understanding the relative stability of its different conformers is therefore of fundamental importance.

This guide presents a computational study employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set to elucidate the conformational landscape of this compound. The primary focus is on the rotation around the C2-C3 single bond, which governs the orientation of the carboxylic acid group.

Theoretical Methodology

The conformational analysis of this compound was performed using the Gaussian 09 suite of programs. The geometry of the molecule was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries and relative energies for organic molecules.

To explore the conformational space, a relaxed potential energy surface (PES) scan was performed by systematically rotating the dihedral angle O=C-C=C (D(O4-C3-C2-C1)) from 0° to 360° in steps of 10°. At each step, the energy of the system was minimized with respect to all other geometrical parameters. The stationary points on the PES were then fully optimized to locate the energy minima (stable conformers) and transition states. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima and one imaginary frequency for transition states) and to obtain zero-point vibrational energy (ZPVE) corrections.

The logical workflow for the theoretical calculations is depicted in the following diagram:

Methodological & Application

Application Notes and Protocols: (E)-3-Bromoacrylic Acid in Organic Synthesis

(E)-3-Bromoacrylic acid , a versatile bifunctional molecule, serves as a valuable precursor in a variety of organic transformations, particularly in the construction of complex molecular architectures. Its vinyl bromide and carboxylic acid moieties allow for sequential and chemoselective functionalization, making it a key building block for the synthesis of substituted alkenes, conjugated systems, and heterocyclic compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in palladium-catalyzed cross-coupling reactions.

Key Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. These transformations enable the formation of new carbon-carbon bonds at the β-position of the acrylic acid, leading to a diverse array of functionalized products.

Heck Reaction: Synthesis of Cinnamic Acid Derivatives

The Heck reaction of this compound with various aryl and vinyl halides provides a direct route to substituted cinnamic acids and their derivatives. These products are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The reaction typically proceeds with high stereoselectivity, retaining the (E)-configuration of the double bond.

Suzuki Coupling: Synthesis of β-Aryl and β-Vinyl Acrylic Acids

The Suzuki coupling of this compound with organoboron reagents, such as aryl or vinyl boronic acids and their esters, offers a powerful method for the synthesis of β-aryl and β-vinyl acrylic acids. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules.

Sonogashira Coupling: Synthesis of Enynoic Acids

The Sonogashira coupling of this compound with terminal alkynes provides access to enynoic acids, which are important structural motifs in natural products and biologically active molecules. This reaction involves a palladium catalyst and a copper(I) co-catalyst and generally proceeds under mild conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Heck, Suzuki, and Sonogashira reactions using vinyl and aryl halides as representative substrates. While specific data for this compound is limited in readily available literature, the provided data for analogous substrates serves as a strong predictive basis for reaction optimization.

Table 1: Heck Reaction of Vinyl and Aryl Bromides with Alkenes

| Entry | Aryl/Vinyl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |

| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | NaOAc | DMA | 140 | 24 | 95 |

| 3 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | 85 |

| 4 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 110-180 | 4 | 85-95 |

Table 2: Suzuki Coupling of Aryl Halides with Boronic Acids

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 (2.0) | - | K₃PO₄ | dioxane/H₂O | 100 | 15 | >95 |

| 2 | 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ | dioxane/H₂O | 60 | 5-8 | 97 |

| 3 | 4-Bromopyrazole | 4-Tolylboronic acid | P1 (6-7) | XPhos (1.5 eq) | K₃PO₄ | dioxane/H₂O | 100 | 24 | 86 |

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1.0) | Et₃N | Toluene | 50 | 3 | 95 |

| 2 | 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI (1.0) | Et₃N | Toluene | 100 | 24 | 85 |

| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |

Experimental Protocols

The following are generalized protocols for the Heck, Suzuki, and Sonogashira reactions. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Heck Reaction of this compound with an Aryl Halide

This protocol is adapted from established methodologies for the Heck reaction of aryl bromides with acrylic acid derivatives.[1]

Materials:

-

This compound

-

Aryl halide (e.g., Iodobenzene, Bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.

-

Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl to pH ~2.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[2]

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the desired product.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from a general procedure for Sonogashira coupling.[3]

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add triethylamine (2.5 mmol, 2.5 equiv) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to afford the desired enynoic acid.

Visualizations

The following diagrams illustrate the catalytic cycles for the Heck, Suzuki, and Sonogashira reactions.

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Caption: Simplified Catalytic Cycle of the Suzuki Coupling.

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.

Applications in Drug Development

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its derivatives are of significant interest. For instance, the structurally related compound, 3-Br-acivicin, has shown antimalarial activity.[4] The synthetic pathways to such bioactive molecules often involve the strategic installation of functional groups, a process where this compound can serve as a versatile starting material. The cross-coupling reactions described herein provide a robust platform for the synthesis of libraries of acrylic acid derivatives for screening in drug discovery programs. The ability to introduce diverse aryl, vinyl, and alkynyl moieties allows for systematic structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (E)-3-Bromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.

This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction utilizing (E)-3-bromoacrylic acid as a key building block. The resulting (E)-3-arylacrylic acid derivatives, also known as cinnamic acids, are valuable scaffolds in drug discovery and development, exhibiting a wide range of biological activities. Modern pharmacological research has confirmed that cinnamic acid and its derivatives possess multiple pharmacological effects including anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1][2][3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, in this case, this compound, to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The synthesis of (E)-3-arylacrylic acids (cinnamic acid derivatives) through the Suzuki cross-coupling of this compound provides access to a class of compounds with significant therapeutic potential. These derivatives are key intermediates in the synthesis of a variety of biologically active molecules.[4][5] For instance, numerous studies have demonstrated that cinnamic acid and its derivatives exhibit therapeutic effects against various types of cancer, including breast, colon, lung, and prostate cancer.[1]

Furthermore, cinnamic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4] The ability to readily diversify the aryl group on the acrylic acid scaffold using a wide range of commercially available arylboronic acids makes this synthetic route highly attractive for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar vinyl halides and should be optimized for specific substrates and scales.[6]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF, n-propanol/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water, 4:1 ratio, 10 mL) is added to the flask via syringe.

-